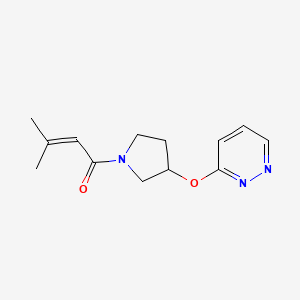

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

3-methyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-10(2)8-13(17)16-7-5-11(9-16)18-12-4-3-6-14-15-12/h3-4,6,8,11H,5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBKCHKJQTYTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(C1)OC2=NN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to form the pyridazin-3-yloxy intermediate.

Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is reacted with a suitable reagent to introduce the desired substituents.

Coupling Reaction: The pyridazin-3-yloxy intermediate is then coupled with the pyrrolidin-1-yl intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine- and Pyrrolidine-Containing Kinase Inhibitors

The European patent (EP Bulletin, 2024) describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer treatment. While these compounds share the pyrrolidine scaffold, their pyrazolo-pyrimidine core differs significantly from the pyridazine-ether linkage in the target compound. Key distinctions include:

- Bioisosteric Replacement : Pyridazine (two adjacent nitrogen atoms in a six-membered ring) vs. pyrimidine (two nitrogen atoms at positions 1 and 3). Pyridazine may enhance solubility due to increased polarity but reduce metabolic stability compared to pyrimidine .

- Substituent Effects : The 3-(pyridazin-3-yloxy) group in the target compound introduces steric and electronic effects distinct from the 2,5-difluorophenyl substituent in the patent compounds. Fluorine atoms in the latter improve membrane permeability and binding affinity to hydrophobic kinase pockets .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Patent Compound (EP 2024) |

|---|---|---|

| Core Heterocycle | Pyridazin-3-yloxy-pyrrolidine | Pyrazolo[1,5-a]pyrimidine |

| Key Substituents | α,β-unsaturated ketone | 2,5-Difluorophenyl, pyrazole |

| Potential Bioactivity | Kinase inhibition (inferred) | TRK kinase inhibition (confirmed) |

| Solubility | Higher (polar pyridazine) | Moderate (lipophilic fluorine) |

But-2-en-1-one Derivatives

The but-2-en-1-one moiety is a critical pharmacophore in the target compound. describes (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one, which exhibits conformational rigidity due to its enone system. Comparisons include:

- Conjugation Effects : The α,β-unsaturated ketone in both compounds enables Michael addition reactivity, a trait exploited in covalent drug design. However, the target compound’s pyrrolidine-pyridazine substituent may sterically hinder nucleophilic attack compared to the aniline group in ’s derivative .

- Biological Relevance : The compound in is part of pyrazole-aniline conjugates studied for antimicrobial activity, whereas the target compound’s pyridazine-pyrrolidine system may favor kinase or protease targeting .

Pyridine/Pyrrolidine Hybrids

The Catalog of Pyridine Compounds (2017) lists analogs like tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate and 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine . These compounds emphasize:

- Electron-Withdrawing Groups : Fluoro or iodo substituents enhance electrophilicity, contrasting with the target compound’s ether-linked pyridazine, which may act as a hydrogen-bond acceptor .

- Synthetic Utility: The tert-butyl carbamate group in catalog compounds facilitates selective deprotection strategies, whereas the target compound’s enone system may limit stability under basic conditions .

Biological Activity

3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various chemical reactions involving pyridazine derivatives and pyrrolidine structures. The synthesis typically involves cycloaddition reactions that yield pyrrolo[1,2-b]pyridazines, which are known for their diverse biological properties. For instance, the synthesis of related compounds has been achieved using mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles .

Cytotoxicity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of pyrrolo[1,2-b]pyridazines demonstrate dose-dependent cytotoxicity against human adenocarcinoma cell lines such as LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast) cells. The highest anti-tumor activity was recorded for specific derivatives, suggesting that structural modifications can enhance biological efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | LoVo | 10 |

| 2c | SK-OV-3 | 15 |

| 5f | MCF-7 | 20 |

The biological activity of this compound is hypothesized to involve interaction with G protein-coupled receptors (GPCRs), which play critical roles in various signaling pathways associated with cancer progression and inflammation . The modulation of neurotransmitter release via these receptors may also contribute to its pharmacological profile.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Antitumor Activity : A study evaluated the antiproliferative effects of pyrrolo[1,2-b]pyridazine derivatives against multiple cancer cell lines. The results indicated a promising anti-cancer profile, particularly in colon cancer models .

- Toxicological Assessment : Toxicity assays conducted on crustacean models (e.g., Artemia franciscana and Daphnia magna) revealed that certain derivatives exhibited low lethality, suggesting a favorable safety profile for further development in pharmaceuticals .

Q & A

Q. What are the key structural features of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one, and how do they influence reactivity?

The compound contains a pyrrolidine ring connected to a pyridazine moiety via an ether linkage, with an enone (α,β-unsaturated ketone) functional group. The pyridazine ring’s electron-deficient nature and the enone’s conjugation system enhance electrophilic reactivity, making it prone to nucleophilic additions (e.g., Michael additions) . The pyrrolidine ring’s flexibility may facilitate interactions with biological targets, such as enzymes or receptors .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-3-oxy intermediate via nucleophilic substitution between pyridazin-3-ol and a pyrrolidine derivative under basic conditions (e.g., NaH in DMF) .

- Step 2 : Coupling with a pre-functionalized enone precursor (e.g., 3-methylbut-2-en-1-one) using coupling agents like 1,1'-thiocarbonyldiimidazole .

- Step 3 : Purification via column chromatography or HPLC to isolate the product (>95% purity) .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| 1 | Pyridazin-3-ol, NaH, DMF, 60°C | 65–75 | TLC (Rf = 0.3) |

| 2 | 1,1'-thiocarbonyldiimidazole, THF, rt | 50–60 | HPLC (98%) |

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of this compound?

Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling steps) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while low temperatures reduce side reactions .

- In-Line Monitoring : Real-time NMR or FTIR to track reaction progress and adjust conditions dynamically .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., enone geometry) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Table 2 : Analytical Data for Key Intermediate

| Parameter | Value | Technique |

|---|---|---|

| Molecular Weight | 345.4 g/mol | HRMS (ESI+) |

| H NMR | δ 7.2 (d, pyridazine), 5.8 (m, enone) | 400 MHz (CDCl₃) |

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Pyridazine Substitution : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .

- Pyrrolidine Modifications : Bulky substituents reduce conformational flexibility, potentially lowering off-target effects .

- Enone Alterations : Saturation of the double bond diminishes electrophilicity, reducing reactivity but improving metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) using standardized assays (e.g., kinase inhibition assays) .

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

- Control Experiments : Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) .

Methodological Challenges

Q. How can researchers address limitations in experimental design for SAR studies?

- High-Throughput Screening (HTS) : Use fragment-based libraries to systematically explore substituent effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and prioritizes synthetic targets .

- Batch Variability Mitigation : Standardize synthesis protocols (e.g., fixed reaction times, reagent ratios) to ensure reproducibility .

Q. What are best practices for ensuring data reliability in stability studies?

- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

- Matrix Stabilization : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) to prevent oxidation .

Data Contradictions and Resolution

Q. Why do some studies report conflicting enzymatic inhibition data?

Q. How to reconcile discrepancies in synthetic yields reported in literature?

- Reaction Scale : Milligram-scale reactions often have lower yields due to handling losses; compare with gram-scale data .

- Catalyst Aging : Freshly prepared catalysts (e.g., Pd/C) vs. reused batches significantly impact efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.